molecular formula C11H15BrO2 B3056251 1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene CAS No. 69821-05-2

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene

Cat. No.: B3056251
CAS No.: 69821-05-2
M. Wt: 259.14 g/mol
InChI Key: RLBDOGTWMRAXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene is a substituted aromatic compound characterized by a bromine atom at position 1, methoxy groups at positions 2 and 5, and methyl groups at positions 3, 4, and 5. Its molecular formula is C₁₂H₁₇BrO₂ (molecular weight: 289.17 g/mol). The compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille or Heck reactions) due to the bromine substituent’s reactivity. The methoxy groups act as electron-donating moieties, influencing regioselectivity, while the methyl groups introduce steric hindrance, which can modulate reaction kinetics and product yields .

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDOGTWMRAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304950
Record name 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69821-05-2
Record name NSC168493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3,4,6-trimethylbenzene. The reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethoxy-3,4,6-trimethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 2,5-dimethoxy-3,4,6-trimethylphenol or 2,5-dimethoxy-3,4,6-trimethylbenzylamine.

    Oxidation: Formation of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde or 2,5-dimethoxy-3,4,6-trimethylbenzoic acid.

    Reduction: Formation of 2,5-dimethoxy-3,4,6-trimethylbenzene.

Scientific Research Applications

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of functionalized materials and polymers with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Used in the study of biochemical pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the methoxy groups are converted to carbonyl-containing functional groups through the transfer of electrons. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and methyl groups, which stabilize the transition states and intermediates during reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene Br (1), OMe (2,5), Me (3,4,6) C₁₂H₁₇BrO₂ 289.17 Cross-coupling reactions, drug synthesis
1-Bromo-2,4,6-trimethoxybenzene Br (1), OMe (2,4,6) C₉H₁₁BrO₃ 247.09 Electrophilic substitution, natural product synthesis
1-Bromo-2,5-dimethoxy-3,6-dimethyl-4-(4-(trifluoromethyl)benzyl)benzene Br (1), OMe (2,5), Me (3,6), CF₃-benzyl (4) C₁₈H₁₈BrO₂F₃ 402.04 Antiparasitic prodrug synthesis
2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene) Br (2), Me (1,3,5) C₉H₁₁Br 199.09 Heck reactions, steric studies
1-Bromo-3,5-dimethoxybenzene Br (1), OMe (3,5) C₈H₉BrO₂ 217.05 Suzuki-Miyaura coupling

Physical and Spectral Data

  • Melting/Boiling Points: 4-Bromo-2,5-dimethoxytoluene (a mono-methyl analog) melts at 77–78°C . Bromomesitylene (2-bromo-1,3,5-trimethylbenzene) is a liquid at room temperature (bp ~220°C) .
  • Spectroscopy :
    • The target compound’s ¹H NMR (CDCl₃) would show methoxy singlets (~δ 3.5–3.8 ppm) and methyl group signals (δ 2.1–2.4 ppm), similar to compound 21 in (δ 2.14–2.39 ppm for methyl groups) .

Biological Activity

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene, a brominated derivative of trimethylbenzene, has garnered interest in organic synthesis and potential biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features:

  • Bromine atom : Enhances reactivity in nucleophilic substitution reactions.
  • Methoxy groups : Contribute to electron-donating properties, influencing its chemical behavior.
  • Trimethyl groups : Affect steric hindrance and solubility.
PropertyValue
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene is primarily linked to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., hydroxide or amine), potentially leading to biologically active derivatives.
  • Oxidation Reactions : The methoxy groups can be oxidized to form carbonyl compounds, which may exhibit distinct biological activities.
  • Reduction Reactions : Reduction can yield non-brominated derivatives that may possess different pharmacological properties .

Antioxidant Activity

Research indicates that compounds with methoxy groups often exhibit antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The ability of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene to scavenge free radicals could provide protective effects against cellular damage.

Anticancer Potential

Emerging studies suggest that brominated compounds may have anticancer properties. For instance:

  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Compounds similar in structure have demonstrated the ability to inhibit the growth of various cancer cell lines .

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of several methoxy-substituted benzene derivatives. Results indicated that compounds with similar structures exhibited significant free radical scavenging activity, suggesting potential protective roles against oxidative stress-related diseases .
  • Anticancer Activity Assessment : Another study focused on the anticancer effects of brominated benzene derivatives. It was found that certain compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis and altering gene expression related to cell cycle regulation .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInduces apoptosis; inhibits proliferation in cancer cells
Enzyme InteractionModulates enzyme activity affecting metabolic pathways

Q & A

Q. What role does this compound play in synthesizing bioactive molecules or materials?

  • Methodology : As a building block for:
  • Pharmaceuticals : Functionalize via cross-coupling to introduce pharmacophores (e.g., triazine moieties in kinase inhibitors) .
  • Materials Science : Incorporate into liquid crystals or OLED precursors, leveraging its rigid aromatic core and bromine’s leaving-group potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.